Demeclocycline hydrochloride
Overview
Description
Demeclocycline hydrochloride is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens. It is primarily used to treat bacterial infections, including Lyme disease, acne, and bronchitis . Additionally, it is used off-label for the treatment of hyponatremia due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
Mechanism of Action
Target of Action
Demeclocycline hydrochloride, a tetracycline antibiotic, primarily targets the 30S and 50S ribosomal subunits of bacteria . These subunits are crucial for protein synthesis in bacteria, making them an effective target for antibacterial action.
Mode of Action
Demeclocycline inhibits bacterial growth by inhibiting translation , a key process in protein synthesis . It binds reversibly to the 30S and 50S ribosomal subunits, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This impairs protein synthesis in bacteria, inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by demeclocycline is protein synthesis . By binding to the ribosomal subunits, demeclocycline disrupts the normal sequence of events in this pathway, leading to the inhibition of bacterial growth . Additionally, demeclocycline is known to inhibit the action of antidiuretic hormone (ADH) in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone (SIADH) .
Pharmacokinetics
Demeclocycline is characterized by its slower absorption compared to other tetracyclines . It reaches peak concentration in about 4 hours . The bioavailability of demeclocycline is approximately 60-80% . It is metabolized in the liver and excreted renally . Food, especially dairy products, can decrease the absorption of demeclocycline significantly .
Result of Action
The primary result of demeclocycline’s action is the inhibition of bacterial growth . By impairing protein synthesis, demeclocycline prevents bacteria from producing the proteins they need to grow and multiply . In the case of SIADH, demeclocycline reduces the responsiveness of the collecting tubule cells to ADH .
Action Environment
The action of demeclocycline can be influenced by various environmental factors. For instance, the presence of food, particularly dairy products, in the stomach can significantly decrease the absorption of demeclocycline, reducing its bioavailability . Therefore, it is often recommended to take demeclocycline on an empty stomach to maximize its absorption .
Biochemical Analysis
Biochemical Properties
Demeclocycline hydrochloride inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Temporal Effects in Laboratory Settings
The absorption of this compound is slower than that of tetracycline . The time to reach the peak concentration is about 4 hours . After a 150 mg oral dose of this compound, the mean. .
Dosage Effects in Animal Models
Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high . The tetracyclines are also potentially nephrotoxic and are contraindicated (except for doxycycline) in renal insufficiency .
Metabolic Pathways
Like other tetracyclines, it is known to be concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .
Transport and Distribution
This compound, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.
Subcellular Localization
Given its lipophilic nature and its ability to passively diffuse through porin channels in the bacterial membrane , it is likely that it can localize to various subcellular compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Demeclocycline hydrochloride is synthesized through the fermentation of Streptomyces aureofaciens, followed by chemical modification. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, allowing them to produce the antibiotic. The compound is then isolated and purified through various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation broth is typically filtered to remove bacterial cells, and the antibiotic is extracted using organic solvents. The crude extract is then subjected to further purification steps, such as crystallization and recrystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Demeclocycline hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties and therapeutic applications .
Scientific Research Applications
Demeclocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of tetracycline antibiotics.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is employed in clinical research to explore new therapeutic uses and to develop improved formulations for treating bacterial infections and SIADH.
Comparison with Similar Compounds
Tetracycline: Like demeclocycline hydrochloride, tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the ribosomal subunits.
Doxycycline: Another tetracycline antibiotic, doxycycline, is known for its longer half-life and better absorption compared to this compound.
Minocycline: Minocycline is a tetracycline derivative with enhanced lipid solubility, allowing it to penetrate tissues more effectively.
Uniqueness: this compound is unique among tetracyclines due to its specific use in treating SIADH. Its ability to induce nephrogenic diabetes insipidus by reducing the responsiveness of renal tubules to antidiuretic hormone makes it particularly valuable for this off-label application .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-KBHRXELFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127-33-3 (Parent) | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045252 | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64-73-3 | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demeclocycline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O079NTYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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